molecular formula C8H5BrClFO2 B6160726 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one CAS No. 1807034-31-6

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one

Cat. No.: B6160726
CAS No.: 1807034-31-6
M. Wt: 267.5
InChI Key:
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Description

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H6BrClFO2. This compound is characterized by the presence of bromine, fluorine, chlorine, and hydroxyl functional groups attached to a phenyl ring. It is a derivative of acetophenone and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-5-fluoro-2-hydroxyacetophenone.

    Chlorination: The hydroxyl group of the starting material is chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethanone.

    Reduction: Formation of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethanol.

Scientific Research Applications

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: It can affect signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    1-(4-bromo-2-hydroxyphenyl)-2-chloroethan-1-one: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    1-(4-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one: Lacks the bromine atom, altering its steric and electronic characteristics.

Uniqueness

1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is unique due to the presence of multiple halogen atoms (bromine, fluorine, and chlorine) and a hydroxyl group, which confer distinct reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one involves the conversion of 4-bromo-5-fluoro-2-hydroxybenzaldehyde to the corresponding 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one through a series of reactions.", "Starting Materials": [ "4-bromo-5-fluoro-2-hydroxybenzaldehyde", "Chloroacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-bromo-5-fluoro-2-hydroxybenzaldehyde in ethanol and add sodium hydroxide. Heat the mixture to reflux for 2 hours to obtain 4-bromo-5-fluoro-2-hydroxybenzene.", "Step 2: Dissolve 4-bromo-5-fluoro-2-hydroxybenzene in hydrochloric acid and add chloroacetyl chloride. Heat the mixture to reflux for 4 hours to obtain 1-(4-bromo-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS No.

1807034-31-6

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.5

Purity

95

Origin of Product

United States

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